4-(2-Propylimidazol-1-yl)benzyl alcohol
Description
4-(2-Propylimidazol-1-yl)benzyl alcohol is a benzyl alcohol derivative featuring an imidazole ring substituted with a propyl group at the 2-position of the heterocycle. This compound is hypothesized to serve as a synthetic intermediate or bioactive molecule, though specific applications require further study.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
[4-(2-propylimidazol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C13H16N2O/c1-2-3-13-14-8-9-15(13)12-6-4-11(10-16)5-7-12/h4-9,16H,2-3,10H2,1H3 |
InChI Key |
ZJICSMSIQUVYSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzyl Alcohol Derivatives
Structural and Functional Insights
Heterocycle Influence: Imidazole vs. Triazole/Pyrazole: Imidazole (two nitrogen atoms, non-adjacent) offers distinct hydrogen-bonding capabilities compared to triazole (three nitrogens) and pyrazole (two adjacent nitrogens). These differences impact solubility, metabolic stability, and binding affinity in biological systems . In contrast, the trifluoromethyl group in 4-TBA introduces strong electron-withdrawing effects, increasing acidity (pKa ~10–12) and making it a versatile reagent in SN2 reactions .
Applications :
- 4-TBA : Widely used in organic synthesis for constructing fluorinated compounds and as a biochemical reagent due to its stability .
- Triazole/Pyrazole Derivatives : Often employed in medicinal chemistry for their antimicrobial and anticancer properties, attributed to nitrogen-rich aromatic systems .
- Methylimidazolyl Analogs : Listed in catalogs as research chemicals, suggesting utility in structural studies or as intermediates for imidazole-based drug discovery .
Physicochemical Properties :
- Lipophilicity : Propyl-substituted imidazole derivatives are expected to have higher logP values than methyl or triazole analogs, influencing pharmacokinetic profiles.
- Acidity : The trifluoromethyl group in 4-TBA lowers the pKa of the benzyl alcohol, enhancing its reactivity in deprotonation-driven reactions .
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